

Cross-Reactivity Profile of 7-Methyl-1H-indazol-5-ol: A Comparative Guide

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Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

Cat. No.: B1289868

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Disclaimer: Publicly available experimental data on the specific biological targets and cross-reactivity of **7-Methyl-1H-indazol-5-ol** is limited. Therefore, this guide presents a hypothetical cross-reactivity profile for this compound, designated here as Indazolol-7M, for illustrative purposes. The primary target, Fibroblast Growth Factor Receptor 1 (FGFR1), has been selected based on the common activity of related indazole-containing molecules.[1][2] The comparator compounds, Pazopanib and Regorafenib, and their associated data are based on published findings.

This guide provides an objective comparison of Indazolol-7M's hypothetical performance against other multi-kinase inhibitors, supported by detailed experimental protocols and data visualizations to aid researchers, scientists, and drug development professionals in understanding the methodologies of kinase inhibitor profiling.

Comparative Kinase Selectivity Data

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and potential toxicity.[3] The following table summarizes the hypothetical binding affinities (Kd in nM) of Indazolol-7M against a panel of selected kinases compared to the established inhibitors Pazopanib and Regorafenib. Data is modeled on values obtained from competitive binding assays, such as KINOMEscan®.[4][5] A lower Kd value indicates a higher binding affinity.

Kinase Target	7-Methyl-1H-indazol-5-ol (Indazolol-7M) (Kd in nM)	Pazopanib (Kd in nM)[4][6]	Regorafenib (Kd in nM)[1][5]	Kinase Family
FGFR1 (Primary Target)	5.2	30	25	Tyrosine Kinase
VEGFR2 (KDR)	15	3	1.5	Tyrosine Kinase
PDGFRβ	45	12	4.2	Tyrosine Kinase
KIT	98	18	6.9	Tyrosine Kinase
RET	150	130	5.2	Tyrosine Kinase
BRAF	>10,000	>10,000	28	Ser/Thr Kinase
SRC	850	200	180	Tyrosine Kinase
LCK	>5,000	350	>1,000	Tyrosine Kinase
CDK2	>10,000	>10,000	>10,000	Ser/Thr Kinase

Data Interpretation: The hypothetical data positions Indazolol-7M as a potent inhibitor of FGFR1. It demonstrates greater selectivity for FGFR1 over VEGFR2 and PDGFRβ compared to Pazopanib and Regorafenib, which show high affinity for multiple angiogenic receptors. Notably, Indazolol-7M shows significantly less activity against KIT and RET compared to Regorafenib. All three compounds show low affinity for the non-receptor tyrosine kinase LCK and the serine/threonine kinase CDK2, suggesting selectivity against these families.

Key Experimental Protocols

Accurate cross-reactivity profiling relies on robust experimental methods. Biochemical assays provide direct measurement of inhibitor-kinase interaction, while cell-based assays confirm target engagement in a more physiologically relevant context.

Protocol 1: KINOMEScan® Competition Binding Assay

This method is widely used to determine kinase inhibitor selectivity by measuring the binding affinity of a compound against a large panel of kinases.

Principle: The assay relies on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the active site of a specific kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound.

Detailed Methodology:

- **Kinase Preparation:** A comprehensive panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as magnetic beads.
- **Competition Assay:** The test compound (e.g., Indazolol-7M) is incubated at various concentrations (typically an 11-point, 3-fold serial dilution) with the specific kinase and the immobilized ligand.
- **Equilibration:** The mixture is incubated to allow the binding interactions to reach equilibrium.
- **Washing:** Unbound kinase is washed away from the solid support.
- **Quantification:** The amount of kinase remaining bound to the solid support is quantified. For DNA-tagged kinases, this is achieved using quantitative PCR (qPCR) to measure the amount of associated DNA.^[4]
- **Data Analysis:** The results are measured against a DMSO control (representing 100% kinase binding). The percentage of kinase binding at each compound concentration is plotted to generate a dose-response curve, from which the dissociation constant (K_d) is calculated.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method used to verify direct target engagement of a compound within a cellular environment.^[7]

Principle: This technique is based on the principle of ligand-induced thermal stabilization.^[7] The binding of a small molecule inhibitor to its target protein increases the protein's conformational stability, resulting in a higher melting temperature (T_m).

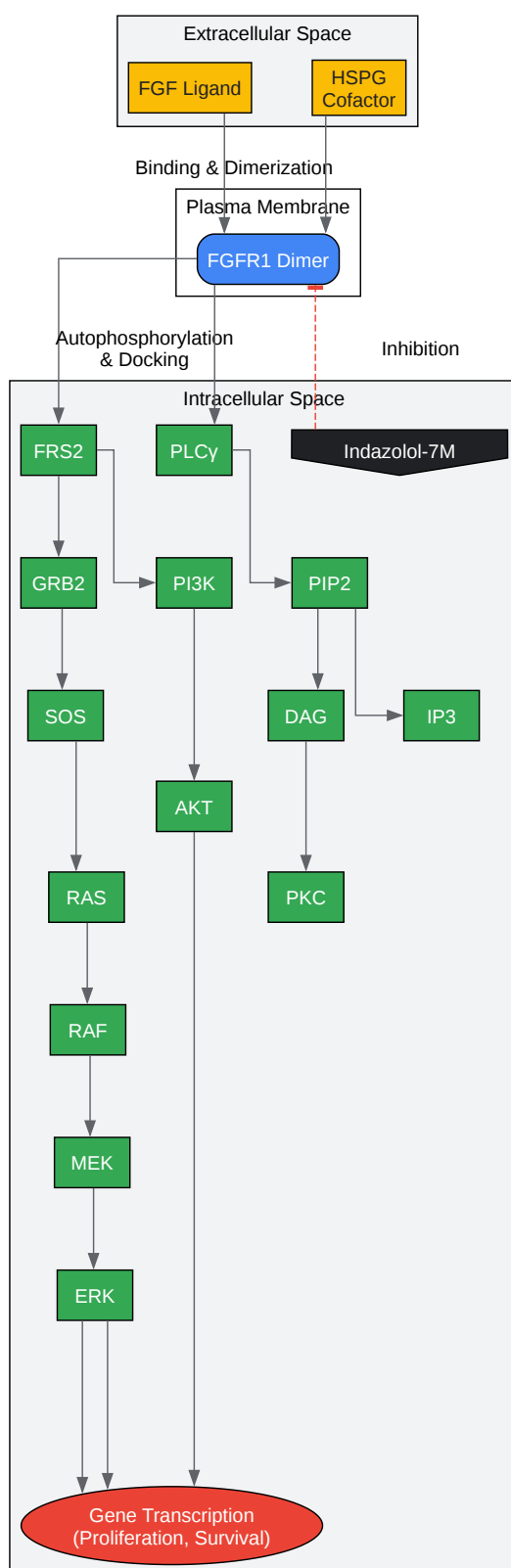
Detailed Methodology:

- **Cell Culture and Treatment:** Intact cells are cultured and treated with either the test compound (e.g., Indazolol-7M) at a specific concentration or a vehicle control (e.g., DMSO) for a defined period.
- **Heating:** The treated cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., 40°C to 64°C) for a short period (typically 3 minutes), followed by cooling to room temperature.
- **Cell Lysis:** Cells are lysed using freeze-thaw cycles or detergents to release the cellular proteins.
- **Separation of Fractions:** The lysates are centrifuged at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein fraction (pellet).
- **Protein Quantification and Detection:** The amount of the target protein (e.g., FGFR1) remaining in the soluble fraction is quantified using standard protein detection methods, most commonly by SDS-PAGE and Western blotting with a target-specific antibody.
- **Data Analysis:** The band intensities from the Western blot are quantified. A "CETSA melt curve" is generated by plotting the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates target engagement and stabilization.

Visualizations

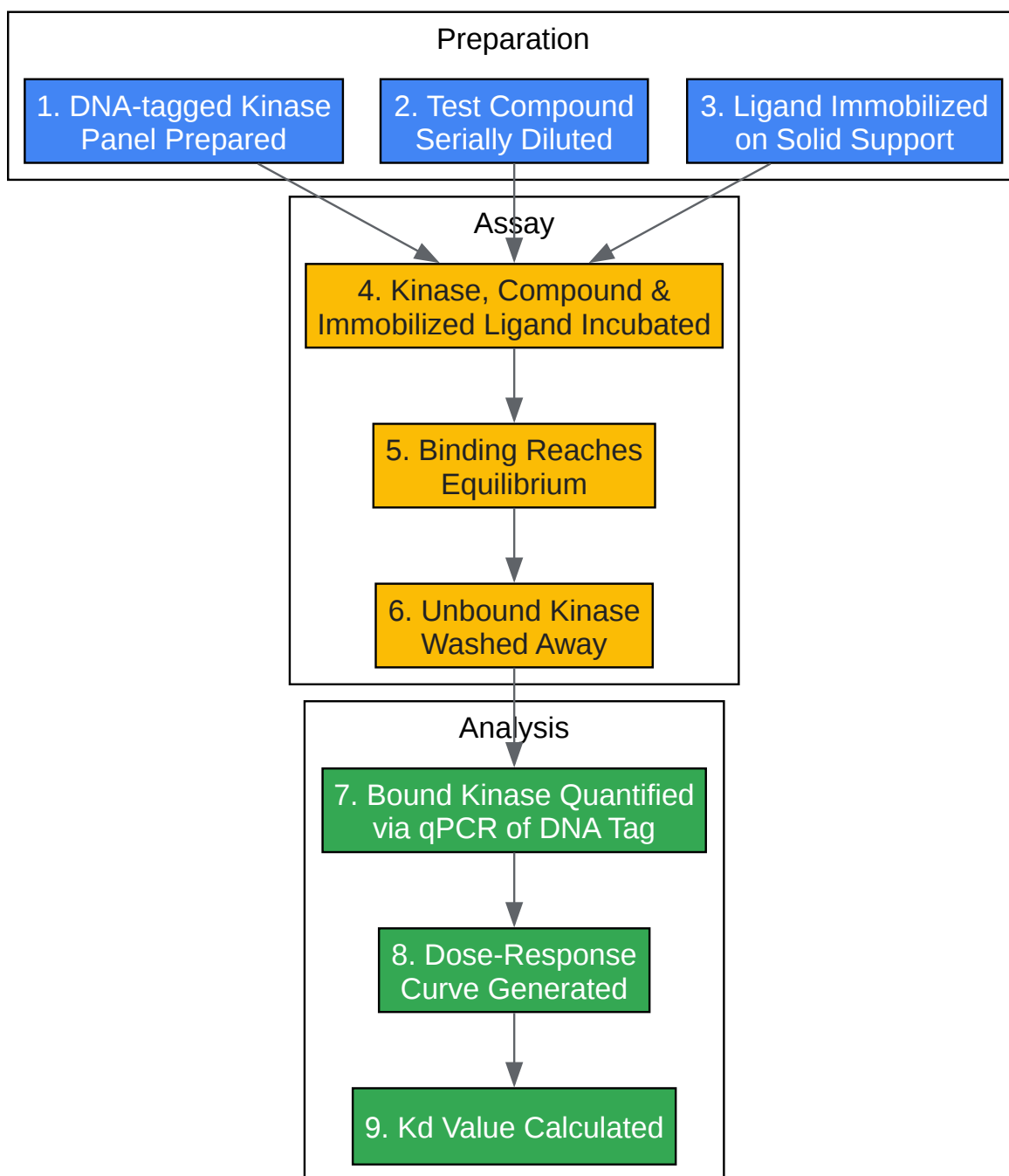
Signaling Pathway and Experimental Workflow

To provide a clearer context for the compound's mechanism and profiling, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.



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Caption: Simplified FGFR1 signaling pathway and the inhibitory action of Indazolol-7M.



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Caption: General experimental workflow for a KINOMEScan® competitive binding assay.

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